5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid is an intricate organic compound known for its multi-ring structure, which includes a pyrazole and a pyridine ring connected by an oxadiazole linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated ketone.
Subsequent introduction of the methyl group at the 5-position of the pyrazole ring is achieved via methylation, usually employing methyl iodide in the presence of a base.
The oxadiazole ring is formed through cyclization of the corresponding hydrazide with a carboxylic acid derivative under dehydrating conditions.
The pyridine ring is introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative and the oxadiazole intermediate.
Industrial Production Methods: Industrial-scale production may involve optimization of these steps for increased yield and purity, including:
Continuous flow techniques to improve reaction efficiency and scalability.
Use of catalysis to lower reaction temperatures and increase reaction rates.
Advanced purification techniques like chromatography and recrystallization to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid can undergo several types of reactions including:
Oxidation: Often using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylate or carbonyl derivatives.
Reduction: Typically involves reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the pyrazole or pyridine rings, especially at positions activated by the adjacent heteroatom in the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines or thiols
Major Products:
Oxidation leads to carboxylate and ketone derivatives.
Reduction yields alcohols or amines.
Substitution reactions introduce various functional groups, broadening the compound's applicability.
Scientific Research Applications
Chemistry: The compound serves as a building block in organic synthesis, enabling the exploration of new chemical entities due to its reactive functional groups and complex structure.
Biology and Medicine:
Drug Discovery: This compound can act as a pharmacophore in the development of pharmaceuticals, targeting specific enzymes or receptors due to its bioactive ring systems.
Biological Studies: Used in assays to understand the interaction mechanisms with biological macromolecules.
Industry:
Materials Science: Application in developing new materials with desirable chemical properties, such as polymers with high thermal stability.
Mechanism of Action
Biochemical Interactions: The mechanism by which 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid exerts its effects often involves interaction with specific molecular targets like enzymes or receptors, causing modulation of biological pathways.
Molecular Targets and Pathways:
Enzyme Inhibition/Activation: The compound might bind to the active site or allosteric site of enzymes, inhibiting or activating their function.
Receptor Binding: It may interact with receptors on cell surfaces, initiating a cascade of cellular events leading to therapeutic effects.
Comparison with Similar Compounds
1H-pyrazole-4-carboxylic acid: : Similar basic structure but lacks the oxadiazole and pyridine rings, offering different chemical reactivity and biological properties.
5-methyl-1H-pyrazole-3-carboxylic acid: : Shares the methylated pyrazole core but differs in functional groups and additional rings, affecting its application scope.
2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-pyridine: : Similar oxadiazole-pyridine system but lacks the pyrazole core, altering its chemical and biological behavior.
Uniqueness
The uniqueness of 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid lies in its combined multi-ring structure that imparts unique reactivity and potential for diverse scientific applications, making it a versatile compound in research and industry.
There you have it—a detailed dive into the world of this compound. Anything more you'd like to explore?
Properties
IUPAC Name |
5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-8(2)13-18-14(23-19-13)10-4-5-12(16-6-10)20-9(3)11(7-17-20)15(21)22/h4-8H,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAHKPYILQWWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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